4-(2-chlorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(2-CHLOROPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex heterocyclic compound It features a unique structure that combines multiple rings, including triazole, pyridazine, and pyrazole, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLOROPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the acid-catalyzed cyclization of hydrazinyl derivatives with ortho esters can lead to the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-(2-CHLOROPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can be carried out under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(2-CHLOROPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used in studies to understand its interaction with various biological targets.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-CHLOROPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazine Derivatives: These compounds share a similar triazole ring and exhibit comparable biological activities.
Pyrazolopyrimidine Derivatives: Known for their anticancer properties, these compounds have a similar pyrazole ring structure.
Properties
Molecular Formula |
C19H16ClN7O |
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Molecular Weight |
393.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C19H16ClN7O/c1-10-18-13(12-5-3-4-6-14(12)20)9-17(28)21-19(18)27(24-10)16-8-7-15-23-22-11(2)26(15)25-16/h3-8,13H,9H2,1-2H3,(H,21,28) |
InChI Key |
IYOMOVIVTIEFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3Cl)C4=NN5C(=NN=C5C=C4)C |
Origin of Product |
United States |
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